

# Discovery and Development of Novel Bioactive Compounds Containing the NNO-Azoxy Moiety

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## Compound of Interest

Compound Name: [2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine

CAS No.: 474318-78-0

Cat. No.: B2680731

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## Executive Summary

The NNO-azoxy moiety (  $-N=N+(O-)-$  ) is a rare, highly energetic, and structurally intriguing functional group found in a select class of natural products and synthetic derivatives[1][2]. Historically overlooked due to the challenges in its detection and structural elucidation, the azoxy group is now recognized as a critical pharmacophore driving potent antibacterial, antifungal, and antineoplastic activities[2][3]. This whitepaper provides an in-depth technical analysis of the biosynthetic logic, modern discovery workflows, and pharmacological applications of azoxy-containing compounds, serving as a comprehensive guide for researchers in natural product chemistry and drug development.

## The Chemical and Biological Logic of the Azoxy Pharmacophore

The azoxy group is the formally oxidized counterpart of the azo group. Unlike the symmetrical and relatively stable azo bond, the azoxy moiety introduces a permanent dipole, structural

asymmetry, and unique steric constraints[4]. In biological systems, this functional group acts as an electrophilic center, a radical generator, or a highly specific hydrogen-bond acceptor.

In synthetic drug design, the cyano-NNO-azoxy moiety (  $-\text{N}(\text{CN})=\text{N}^+(\text{O}^-)-$  ) has emerged as a bioisostere for the nitroso group[5]. While it shares a similar electron-withdrawing capacity (  $\sigma_{\text{ONNCN}} = 0.89$  vs.  $\sigma_{\text{pNO}} = 0.91$  ), it possesses distinct lipophilicity (  $\pi_{\text{ONNCN}} = -0.26$  ) and steric bulk[5]. This allows it to stabilize bioactive poses in kinase active sites via conserved water-mediated hydrogen bonds without the off-target toxicity often associated with nitroso compounds[6].

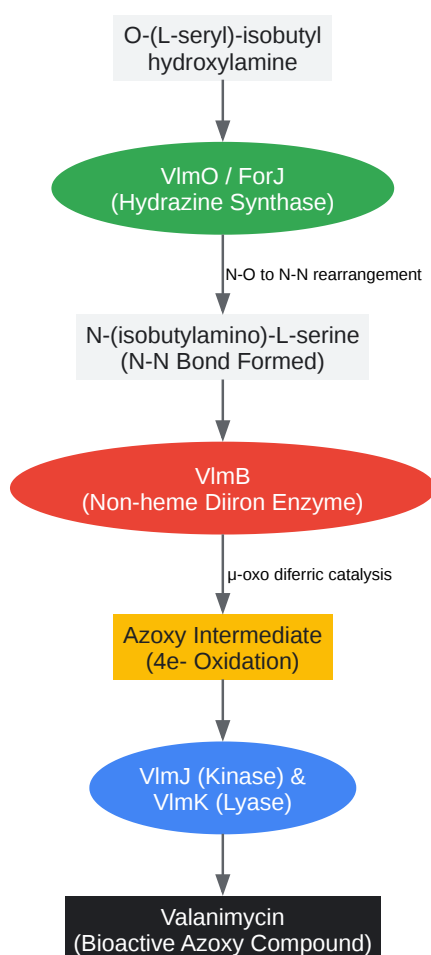
## Biosynthetic Paradigms: The Valanimycin Model

Understanding the enzymatic logic behind natural azoxy formation is critical for synthetic biology and genome mining. The most comprehensively characterized pathway is the biosynthesis of Valanimycin, an antitumor and antibacterial agent isolated from *Streptomyces viridifaciens* MG456-hF10[3][7].

## Enzymatic Reconstitution of the Azoxy Bond

The construction of the azoxy group in valanimycin challenges classical synthetic chemistry, which typically requires harsh oxidative conditions[2]. Nature achieves this under mild conditions via a highly coordinated enzymatic cascade:

- **N-N Bond Formation (VImO/ForJ):** The membrane protein VImO (a hydrazine synthase) catalyzes an intramolecular rearrangement of the N-O bond in O -(L-seryl)-isobutyl hydroxylamine to form an N-N bond, yielding N -(isobutylamino)-L-serine[7][8].
- **Four-Electron Oxidation (VImB):** The non-heme diiron enzyme VImB catalyzes the unprecedented four-electron oxidation of the dialkylhydrazine intermediate to the azoxy moiety[7]. Mössbauer spectroscopy reveals that VImB's catalytic cycle uniquely begins with a resting  $\mu$ -oxo diferric complex, bypassing the need for prior reduction—an atypical mechanism for diiron enzymes[7][9].
- **Tailoring (VImJ/VImK):** The kinase VImJ and lyase VImK complete the terminal steps to yield the mature valanimycin scaffold[7].



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*Enzymatic reconstitution of valanimycin's azoxy moiety via VlmO and VlmB.*

## Protocol: In Vitro Reconstitution of VlmB Activity

To validate azoxy formation in vitro, researchers must carefully manage the iron-loading and oxidative state of VlmB[7].

Step-by-Step Methodology:

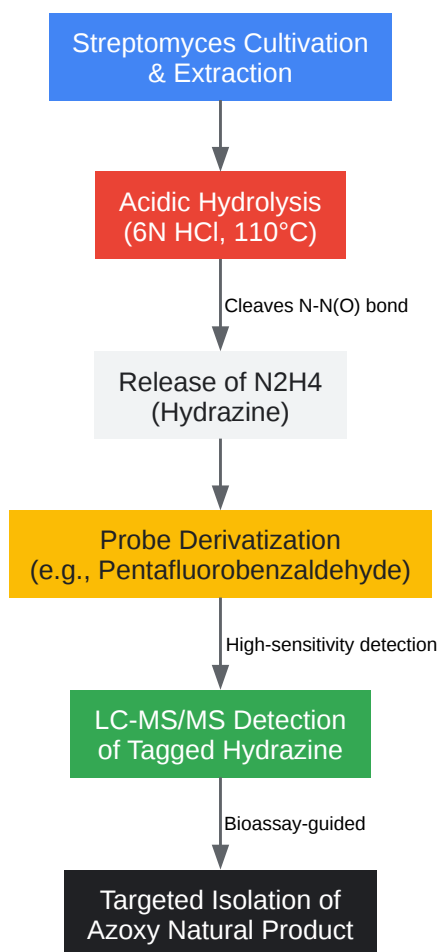
- **Protein Expression & Purification:** Express recombinant VlmB in E. coli BL21(DE3). Purify using Ni-NTA affinity chromatography under strictly anaerobic conditions to prevent premature iron oxidation.
- **Apo-enzyme Preparation:** Treat the purified protein with 5 mM EDTA and 2 mM sodium dithionite to strip endogenous metals, followed by desalting via a PD-10 column.

- **Iron Reconstitution:** Slowly titrate 2.0 equivalents of  $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2$  into the apo-VImB in the presence of 2 mM ascorbate.
- **Catalytic Assay:** Incubate holo-VImB (50  $\mu\text{M}$ ) with N-(isobutylamino)-L-serine (1 mM) in 50 mM HEPES buffer (pH 7.5). Initiate the reaction by exposing the system to ambient  $\text{O}_2$ .
- **Quenching and Analysis:** Quench the reaction with 1% TFA after 30 minutes. Analyze the organic extract via LC-HRMS. The appearance of the  $[\text{M}+\text{H}]^+$  peak corresponding to the azoxy product confirms the four-electron oxidation[7].

## Modern Discovery Workflows: Reactivity-Based Screening

Historically, azoxy natural products were discovered serendipitously because the azoxy group lacks a highly distinct UV chromophore compared to highly conjugated systems, making it "invisible" in standard LC-MS/UV screening[1].

To overcome this, modern discovery utilizes Reactivity-Based Screening. This method exploits the specific chemical vulnerability of the azoxy bond: under acidic hydrolysis, azoxy compounds release hydrazine ( $\text{N}_2\text{H}_4$ )[1]. By trapping this released hydrazine with a fluorogenic or mass-tag probe, researchers can selectively pinpoint azoxy-containing metabolites in complex crude extracts. This exact methodology led to the recent discovery of Azodyrecins D–G, novel cytotoxic aliphatic azoxides from *Streptomyces* species[1].



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*Reactivity-based screening workflow for azoxy natural product discovery.*

## Protocol: Reactivity-Based Screening for Azoxy Metabolites

- **Extract Preparation:** Lyophilize 50 mL of bacterial fermentation broth and extract with methanol. Concentrate the extract in vacuo.
- **Acid Hydrolysis:** Resuspend 5 mg of the crude extract in 1 mL of 6N HCl. Seal in a glass ampoule and heat at 110°C for 16 hours to force the degradation of the azoxy bond into free hydrazine[1].
- **Derivatization:** Cool the hydrolysate, neutralize with NaOH, and add 100 µL of pentafluorobenzaldehyde (PFBHA) solution (10 mg/mL in ethanol). Incubate at 60°C for 1 hour to form the stable hydrazine-PFBHA derivative.

- **Detection:** Analyze the derivatized mixture using GC-MS or LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transition of the PFBHA-hydrazine adduct.
- **Correlation:** Cross-reference positive hits with the original crude extract's LC-MS profile to isolate the intact parent azoxy compound.

## Pharmacological Landscape & Synthetic Innovations

The structural uniqueness of the azoxy moiety translates into a broad spectrum of biological activities. From marine sponges to soil actinomycetes, nature utilizes this group to construct potent defense molecules<sup>[2][3]</sup>. Concurrently, medicinal chemists are leveraging synthetic azoxy scaffolds to target specific human kinases<sup>[5][6]</sup>.

## Quantitative Data: Key Bioactive Azoxy Compounds

The following table summarizes the structural diversity and pharmacological targets of both natural and synthetic azoxy compounds:

Compound	Source / Origin	Target / Biological Activity	Key Structural Feature
Valanimycin[3]	Streptomyces viridifaciens	Antibacterial; Antitumor (Mouse leukemia L1210, IC50 ~0.8 pg/mL)	Aliphatic azoxy acid
Elaiomycin[3]	Streptomyces hepaticus	Antimycobacterial (Inhibits M. tuberculosis); Cytotoxic	$\alpha,\beta$ -unsaturated azoxy
Azodyrecins D-G[1]	Streptomyces spp.	Cytotoxic (Activity dependent on alkyl side-chain double bond)	Aliphatic azoxide
Pyrinadine A[3][10]	Cribrochalina sp. (Marine Sponge)	Cytotoxic against P388 murine leukemia cells	Bis-3-alkylpyridine azoxy
Malleobactin D[2]	Burkholderia pseudomallei	Siderophore (Iron acquisition for pathogenesis)	Azoxy-linked peptide dimer
6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine	Synthetic (NU6027 analog)	Potent CDK2 Inhibitor (IC50= 0.30 $\mu$ M)	Cyano-NNO-azoxy scaffold

## Synthetic Innovations: Cyano-NNO-Azoxy Kinase Inhibitors

In oncology drug development, the substitution of a nitroso group with a cyano-NNO-azoxy moiety has yielded a new class of Cyclin-Dependent Kinase 2 (CDK2) inhibitors[5][6]. Molecular modeling demonstrates that the cyano-NNO-azoxy group acts as a sophisticated hydrogen-bond acceptor. It interacts with a conserved water molecule in the CDK2 active site, anchoring the pyrimidine scaffold in a highly stable bioactive pose[6]. Furthermore, adding

aminosulfonylphenyl substituents to the 2-amino group of these pyrimidines increases CDK2 inhibitory potency by two orders of magnitude while maintaining strict kinase selectivity[6].

Recent advances in visible-light-mediated photochemistry have also streamlined the synthesis of complex azoxy compounds. By generating triplet nitrenes from iminoiodinanes and trapping them with nitroso arenes under blue light irradiation, chemists can now synthesize unsymmetrical, sulfonyl-protected azoxy compounds at room temperature without harsh metal catalysts[4].

## Conclusion

The NNO-azoxy moiety represents a highly underexplored frontier in drug discovery. Driven by the elucidation of unique biosynthetic enzymes like VImB, the advent of reactivity-based screening[1], and the rational design of cyano-NNO-azoxy kinase inhibitors, researchers now possess the tools to systematically mine, synthesize, and optimize azoxy-containing therapeutics. Future efforts integrating genome mining with visible-light photochemistry will likely expand this rare chemical space, yielding novel leads for oncology and infectious diseases.

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